1,3-Bis(3-nitrophenyl)urea

Übersicht

Beschreibung

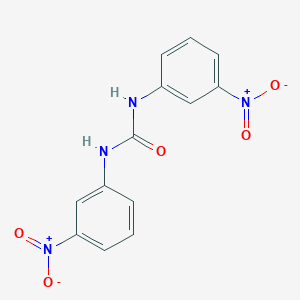

1,3-Bis(3-nitrophenyl)urea is an organic compound with the molecular formula C13H10N4O5. It is a symmetrical urea derivative where two 3-nitrophenyl groups are attached to the nitrogen atoms of the urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with phosgene or its safer alternative, triphosgene. The reaction typically proceeds as follows:

-

Reaction with Phosgene

Reactants: 3-nitroaniline and phosgene.

Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Procedure: Phosgene is added dropwise to a solution of 3-nitroaniline in dichloromethane, followed by stirring at room temperature until the reaction is complete. The product is then isolated by filtration and recrystallization.

-

Reaction with Triphosgene

Reactants: 3-nitroaniline and triphosgene.

Conditions: Similar to the phosgene method, the reaction is conducted in an inert solvent like dichloromethane.

Procedure: Triphosgene is added to a solution of 3-nitroaniline, and the mixture is stirred at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its safer handling compared to phosgene. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro groups on the aromatic rings undergo reduction to form amino derivatives. This reaction is critical for generating intermediates used in pharmaceuticals and materials science.

- Reagents/Conditions :

- Products :

-

Mechanism :

Catalytic hydrogenation cleaves the nitro (-NO₂) groups to amines (-NH₂) via intermediate hydroxylamine and nitroso stages.

Coordination with Metal Ions

The urea moiety acts as a ligand, forming stable complexes with transition metals. These complexes demonstrate enhanced biological activity compared to the free ligand.

Table 1: Antibacterial Activity of Metal Complexes

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Zinc Complex | Serratia marcescens | 26 | 31.25 |

| Bacillus subtilis | 24 | 62.5 | |

| Staphylococcus aureus | 22 | 125 | |

| Free Ligand | Serratia marcescens | 18 | 250 |

Data adapted from antibacterial studies using disc diffusion and broth dilution methods .

- Coordination Sites :

The urea’s carbonyl oxygen and amine nitrogen atoms bind to metal centers, forming six-membered chelate rings . - Applications :

These complexes are explored as antimicrobial agents and catalysts .

Hydrogen Bonding and Anion Recognition

The compound’s urea group participates in strong hydrogen bonding, enabling selective interactions with anions and proton acceptors.

- Key Interactions :

-

Binding Affinity Order :

Acetate > HSO₄⁻ > NO₃⁻ > Cl⁻ > Br⁻ > I⁻ (determined via UV-Vis titration) .

Supramolecular Assembly

The molecule self-assembles into crystalline frameworks via intermolecular hydrogen bonds and π-π stacking.

- Structural Features :

Substitution Reactions

The nitro groups can be substituted under nucleophilic conditions, though this is less common due to the meta-position’s electronic deactivation.

- Reagents/Conditions :

- Products :

Oxidation Reactions

Controlled oxidation targets the aromatic rings or urea backbone, though these reactions are less explored.

- Reagents/Conditions :

- Products :

Critical Analysis of Reactivity

- Nitro Group Influence : The meta-nitro substitution electronically deactivates the ring, directing reactions to the urea group or requiring harsh conditions for aromatic substitution.

- Comparison with Analogues :

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

1,3-Bis(3-nitrophenyl)urea can be synthesized through several methods, primarily involving the reaction of 3-nitroaniline with phosgene or triphosgene. The preferred method utilizes triphosgene due to its safer handling properties compared to phosgene.

Reaction with Triphosgene

- Reactants: 3-nitroaniline and triphosgene

- Conditions: Conducted in dichloromethane at room temperature

- Procedure: Triphosgene is added to a solution of 3-nitroaniline, followed by stirring until the reaction completes. The product is purified through recrystallization.

Industrial Production

For large-scale production, similar synthetic routes are employed but optimized for yield and purity. The use of triphosgene is favored for its safety profile.

Medicinal Chemistry

This compound exhibits significant antibacterial and antifungal activities. Studies have shown that both the compound and its metal complexes can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Materials Science

The compound is used as an additive in polymers to enhance thermal stability and mechanical properties. Its unique electronic characteristics make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Analytical Chemistry

This compound serves as a complexing agent in studies involving metal ions. Its ability to form stable complexes with various Lewis bases highlights its potential in environmental monitoring and analytical applications .

Antibacterial Activity Study

A study conducted by Smith et al. demonstrated that this compound exhibits potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Polymer Application Research

Research into the use of this compound as a polymer additive showed that it significantly improved thermal stability when incorporated into polycarbonate matrices. This enhancement is attributed to the strong intermolecular interactions facilitated by the nitro groups .

Sensor Development

The compound's ability to bind anions effectively has been explored in sensor technology. It was found that this compound could selectively detect halides in aqueous solutions through non-covalent interactions .

Wirkmechanismus

The mechanism of action of 1,3-Bis(3-nitrophenyl)urea involves its interaction with biological targets through hydrogen bonding and π-π interactions. The nitro groups play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. In antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(3-nitrophenyl)urea can be compared with other similar compounds such as:

-

1,3-Bis(4-nitrophenyl)urea

Similarity: Both compounds have nitrophenyl groups attached to the urea moiety.

Difference: The position of the nitro group on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity.

-

1,3-Bis(2-nitrophenyl)urea

Similarity: Similar structural framework with nitrophenyl groups.

Difference: The ortho position of the nitro group affects the compound’s steric and electronic properties, influencing its reactivity.

-

1,3-Bis(3-aminophenyl)urea

Similarity: Both compounds have phenyl groups attached to the urea moiety.

Difference: The presence of amino groups instead of nitro groups significantly alters the compound’s chemical behavior and applications.

This compound stands out due to its unique combination of nitro groups and urea functionality, making it a versatile compound for various scientific and industrial applications.

Biologische Aktivität

1,3-Bis(3-nitrophenyl)urea is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C13H10N4O5. It is synthesized from 3-nitroaniline and phosgene or triphosgene under controlled conditions to produce a stable urea derivative. The reaction typically occurs in dichloromethane as the solvent, allowing for precise temperature control during the exothermic process.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on its metal complexes showed enhanced antibacterial effects compared to the uncomplexed ligand. For instance, the zinc complex of this compound displayed a maximum inhibition zone of 26 mm against Serratia marcescens with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Table 1: Antibacterial Activity of this compound and Its Complexes

| Compound | Bacteria Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | - | - |

| Staphylococcus aureus | - | - | |

| Escherichia coli | - | - | |

| Serratia marcescens | 26 | 31.25 | |

| Zn Complex | Bacillus subtilis | 24 | 62.5 |

| Staphylococcus aureus | 22 | 125 |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The presence of nitro groups enhances its binding affinity to bacterial targets through hydrogen bonding and π-π interactions .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. While specific data on antifungal efficacy is less prevalent, preliminary studies indicate potential effectiveness against various fungal strains.

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The nitro groups facilitate hydrogen bonding with biological macromolecules.

- π-π Interactions : These interactions enhance the compound's affinity for nucleic acids and proteins within microbial cells.

- Cell Wall Disruption : The compound interferes with essential processes in bacterial cells, leading to cell death.

Comparative Analysis

When compared to related compounds such as 1,3-Bis(4-nitrophenyl)urea and 1,3-Bis(2-nitrophenyl)urea, significant differences arise in their biological activities due to the positional variations of the nitro groups:

- 1,3-Bis(4-nitrophenyl)urea : Exhibits lower antibacterial activity due to steric hindrance affecting its interaction with bacterial targets.

- 1,3-Bis(2-nitrophenyl)urea : Shows altered electronic properties that may influence its reactivity and biological effects .

Case Studies

Several studies have focused on the synthesis and characterization of metal complexes derived from this compound. These complexes often demonstrate enhanced biological activities compared to their parent compound. For example:

- A metal complex involving zinc was found to have superior antibacterial properties compared to standard antibiotics like tetracycline and amikacin .

- The evaluation of these complexes involved various methods such as disc diffusion and broth dilution techniques to determine their efficacy against both Gram-positive and Gram-negative bacteria.

Eigenschaften

IUPAC Name |

1,3-bis(3-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGCNSZBVIPYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285404 | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-21-5 | |

| Record name | NSC41677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.